molecular formula C5H9F2NO B11734915 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol

1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol

Cat. No.: B11734915
M. Wt: 137.13 g/mol
InChI Key: UQUAYYRNBWNXNX-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol is a unique organic compound characterized by its cyclobutane ring structure with an aminomethyl group and two fluorine atoms attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods: Industrial production methods for this compound are still under development. the use of catalytic processes under mild conditions is being explored to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the fluorine atoms can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-(Aminomethyl)-3,3-difluorocyclobutan-1-ol is unique due to its cyclobutane ring and the presence of two fluorine atoms, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .

Properties

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

IUPAC Name

1-(aminomethyl)-3,3-difluorocyclobutan-1-ol

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-4(9,2-5)3-8/h9H,1-3,8H2

InChI Key

UQUAYYRNBWNXNX-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(CN)O

Origin of Product

United States

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